1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyrimidine ring and a triphenylphosphoranylidene group, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid with triphenylphosphine and an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted pyrimidine compounds .
Scientific Research Applications
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level. The triphenylphosphoranylidene group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- N,N-Dimethylpropyleneurea
- 1,3-Dimethyl-2-oxohexahydropyrimidine
Uniqueness
1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester stands out due to its unique combination of a pyrimidine ring and a triphenylphosphoranylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
99747-55-4 |
---|---|
Molecular Formula |
C27H26N3O4P |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
ethyl 1,3-dimethyl-2,4-dioxo-6-[(triphenyl-λ5-phosphanylidene)amino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H26N3O4P/c1-4-34-26(32)23-24(29(2)27(33)30(3)25(23)31)28-35(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,4H2,1-3H3 |
InChI Key |
USJZVTFUUMIONT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)N(C1=O)C)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.